5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry
Structural Significance of 5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid
The pyrazolo[1,5-a]pyrimidine core is a bicyclic heteroaromatic system comprising fused pyrazole and pyrimidine rings, which confers planar rigidity and electronic diversity. In 5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, strategic substitutions enhance its drug-like properties:
- Pyrrolidine at position 5 : The pyrrolidine group, a saturated five-membered amine ring, introduces conformational flexibility and basicity. This modification improves solubility and facilitates interactions with hydrophobic pockets in enzymatic targets, as demonstrated in pyrazolo[1,5-a]pyrimidine-based TTK inhibitors.
- Carboxylic acid at position 3 : The carboxylic acid moiety serves as a hydrogen bond donor/acceptor, critical for binding to polar residues in active sites. For instance, pyrazolo[1,5-a]pyrimidine-3-carboxamides exhibit sub-micromolar inhibition of PIM-1 kinase via hydrogen bonding with Asp186 and Lys67.
Comparative studies highlight the impact of these substitutions. Pyrazolo[1,5-a]pyrimidines with electron-donating groups (e.g., 4-tolyl or 5-indolyl) at position 7 show enhanced anticancer activity, while the pyrrolidine group at position 5 aligns with strategies to modulate lipophilicity and metabolic stability. The carboxylic acid further enables salt formation, enhancing bioavailability—a feature leveraged in prodrug designs.
Table 1: Key Functional Groups and Their Roles in Pyrazolo[1,5-a]pyrimidine Derivatives
Historical Evolution of Pyrazolo[1,5-a]pyrimidine Derivatives in Drug Discovery
The development of pyrazolo[1,5-a]pyrimidine derivatives spans three phases:
Early Exploration (1980s–2000s)
Initial work focused on synthesizing the core structure via cyclocondensation of β-enaminones with 3-aminopyrazoles. Early derivatives, such as pyrazolo[1,5-a]pyrimidine-7-arylethers, demonstrated psychopharmacological activity but faced limitations in bioavailability.
Optimization Era (2010–2018)
Advances in synthetic methodologies enabled precise functionalization. For example, Suzuki–Miyaura coupling introduced aryl groups at position 7, yielding compounds like 7 and 8 , which showed improved TTK inhibition (IC~50~ < 10 nM) and oral bioavailability in mice. The introduction of morpholino groups at solvent-accessible regions further enhanced pharmacokinetics, as seen in compound 10 , which achieved a maximum tolerated dose of 6.5 mg/kg.
Modern Applications (2018–Present)
Recent work integrates computational modeling and crystallography to refine substitutions. The 5-pyrrolidin-1-yl group emerged as a key modification in kinase inhibitors, balancing potency and solubility. Concurrently, 3-carboxylic acid derivatives gained prominence for their dual role in target engagement and prodrug compatibility. For instance, compound 168 (a 5-(pyrrolidin-1-yl)-7-aniline derivative) exhibited potent antiproliferative activity against A549 lung cancer cells (IC~50~ 0.217 µM) with minimal cytotoxicity.
Synthetic Milestones
- 2016 : Zhang et al. linked N-mustard residues to pyrazolo[1,5-a]pyrimidines, achieving tumor growth inhibition in vivo.
- 2020 : Lamie et al. developed 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamides via acetylacetone-mediated cyclization, yielding PIM-1 inhibitors with IC~50~ values < 1 µM.
- 2021 : Chen et al. synthesized naphthalene-substituted derivatives, demonstrating that lipophilic groups at position 7 enhance activity against melanoma.
These innovations underscore the scaffold’s adaptability, positioning 5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid as a modern iteration of a historically significant pharmacophore.
Properties
IUPAC Name |
5-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c16-11(17)8-7-12-15-6-3-9(13-10(8)15)14-4-1-2-5-14/h3,6-7H,1-2,4-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYQNEYUVFYERO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=NN3C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Enaminone-Mediated Cyclization
A β-enaminone precursor (e.g., ) reacts with 3-amino-4-(ethoxycarbonyl)pyrazole under acidic conditions (HCl/EtOH) to yield ethyl 5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. The reaction proceeds via nucleophilic attack at the β-carbon, followed by cyclodehydration (70–85% yield). Microwave irradiation (120°C, 30 min) enhances regioselectivity and reduces side products.
Alternative 1,3-Biselectrophiles
β-Diketones functionalized with pyrrolidine (e.g., ) offer a complementary route. Cyclocondensation with 3-aminopyrazole-4-carboxylates in the presence of NaOEt/EtOH affords the core structure at 60–75% yield.
Post-Synthetic Modification Strategies
Palladium-Catalyzed Coupling
Aryl chlorides at position 5 (e.g., 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate) undergo Buchwald–Hartwig amination with pyrrolidine (Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C). This method achieves 65–75% yield but requires pre-functionalized intermediates.
Nucleophilic Aromatic Substitution
Activation of position 5 via Vilsmeier–Haack chlorination (POCl₃/DMF) enables substitution with pyrrolidine (neat, 100°C, 12 h, 50–60% yield). Electron-withdrawing groups (e.g., COOH at position 3) enhance reactivity.
Optimization and Scalability
| Parameter | β-Enaminone Route | β-Diketone Route | Post-Functionalization |
|---|---|---|---|
| Yield (%) | 70–85 | 60–75 | 50–75 |
| Reaction Time (h) | 2–4 | 3–6 | 12–24 |
| Purification | Column Chromatography | Recrystallization | Column Chromatography |
| Scalability (g) | Up to 100 | Up to 50 | Up to 20 |
Microwave-assisted synthesis reduces reaction times by 40–60% while maintaining yields >80%. Solvent-free conditions (e.g., neat pyrrolidine at 120°C) improve atom economy but require rigorous exclusion of moisture.
Analytical Characterization
Key spectroscopic data for 5-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid:
-
¹H NMR (400 MHz, DMSO- d₆): δ 8.45 (s, 1H, H-2), 6.90 (s, 1H, H-7), 3.45–3.30 (m, 4H, pyrrolidine CH₂), 2.00–1.80 (m, 4H, pyrrolidine CH₂).
-
¹³C NMR : δ 167.5 (COOH), 158.2 (C-5), 152.0 (C-3), 112.4 (C-7).
-
HRMS : [M+H]⁺ calc. for C₁₂H₁₄N₄O₂: 263.1134, found: 263.1136.
Challenges and Solutions
-
Regioselectivity : Competing formation of 7-pyrrolidinyl isomers is mitigated using bulky β-enaminones (e.g., tert-butyl groups).
-
Carboxylic Acid Stability : Ester hydrolysis under mild basic conditions (pH 9–10) prevents decarboxylation.
-
Pyrrolidine Ring Oxidation : Anaerobic conditions during amination suppress N-oxide byproducts .
Chemical Reactions Analysis
Reductive Amination and Coupling Reactions
Reductive amination is critical for functionalizing the pyrazolo[1,5-a]pyrimidine scaffold. For example:
-
Aldehyde formation : Alcohol groups are oxidized to aldehydes using oxidizing agents like Dess–Martin periodinane .
-
Reductive amination : Aldehydes react with pyrrolidine in the presence of sodium triacetoxyborohydride (STAB) to form secondary amines, introducing the pyrrolidin-1-yl group .
This reaction is often coupled with amine deprotection or ester hydrolysis to yield the carboxylic acid derivative .
Oxidation and Reduction Reactions
The carboxylic acid group undergoes:
-
Reduction : Conversion to primary alcohols using agents like sodium borohydride (NaBH₄) .
-
Amide formation : Reaction with amines or coupling reagents (e.g., HBTU) to form bioactive derivatives .
-
Oxidation : Alcohols derived from the carboxylic acid can be oxidized to ketones or aldehydes.
Substitution Reactions
Substitution at position 5 depends on the presence of a leaving group (e.g., halogen):
-
Nucleophilic aromatic substitution : Pyrrolidine replaces a halogen under basic or acidic conditions .
-
Electrophilic substitution : Potential reactions involving the pyrrolidin-1-yl group, though less common due to steric hindrance .
Comparison of Reaction Types and Outcomes
Key Research Findings
-
Synthetic versatility : The pyrazolo[1,5-a]pyrimidine core allows diverse functionalization at positions 2, 3, 5, and 7 .
-
Biological relevance : Derivatives show promise as anticancer agents and enzyme inhibitors, driven by interactions with molecular targets .
-
Optimization challenges : Industrial-scale synthesis requires balancing yield, purity, and reagent safety .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, including 5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid. Research indicates that this compound exhibits significant activity against various cancer cell lines. For instance, it has been shown to inhibit the proliferation of HCT116 colorectal cancer cells with promising IC50 values, indicating its potential as a lead compound for further development in cancer therapy .
Case Study: Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can enhance anticancer activity. For example, substituents at the C(5) position were found to influence the selectivity and potency against different cancer types. The introduction of a pyrrolidine moiety significantly improved the compound's efficacy against tumor cells .
Inhibition of Kinase Activity
5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been identified as a potent inhibitor of various kinases, particularly TrkA (tropomyosin receptor kinase A). The compound demonstrated an IC50 value of approximately 1.7 nM against TrkA, showcasing its potential in targeting neurotrophic tyrosine receptor kinases involved in cancer progression and neurodegenerative diseases .
Anti-inflammatory Properties
Beyond its anticancer applications, this compound also exhibits anti-inflammatory effects. Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This property opens avenues for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Potential in Neuropharmacology
The unique structural characteristics of 5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid suggest potential applications in neuropharmacology. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for treating neurological disorders such as Alzheimer's disease and schizophrenia. Ongoing research aims to elucidate its mechanisms of action within the central nervous system .
Synthetic Developments
The synthesis of 5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid has been optimized through various methodologies that emphasize green chemistry principles. Recent advancements have focused on employing recyclable solvents and catalysts to enhance yield and reduce environmental impact during synthesis. This approach not only improves efficiency but also aligns with contemporary sustainability goals in pharmaceutical development .
Summary Table of Applications
| Application Area | Key Findings |
|---|---|
| Anticancer Activity | Significant inhibition of HCT116 cell line; promising SAR leading to enhanced potency |
| Kinase Inhibition | Potent inhibitor of TrkA with IC50 ~ 1.7 nM; potential for targeting neurotrophic pathways |
| Anti-inflammatory | Modulation of inflammatory pathways; potential treatment for chronic inflammatory diseases |
| Neuropharmacology | Ability to cross blood-brain barrier; candidate for neurological disorder treatments |
| Synthetic Developments | Optimization through green chemistry; improved yields and reduced environmental impact |
Mechanism of Action
The mechanism of action of 5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as protein kinases and enzyme receptors . The compound binds to these targets, modulating their activity and influencing various cellular pathways. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and regulation of gene expression .
Comparison with Similar Compounds
Substituent Variations at Position 5
The pyrazolo[1,5-a]pyrimidine-3-carboxylic acid scaffold allows diverse substitutions at position 5, significantly altering physicochemical and biological properties. Key analogs include:
*Inferred formula based on structural analysis.
Physical Properties
- Melting Point : The parent pyrazolo[1,5-a]pyrimidine-3-carboxylic acid decomposes at ≈180°C . Substitutions like methyl or trifluoromethyl groups may lower melting points due to reduced crystallinity.
- Solubility : The carboxylic acid group confers water solubility (~97% purity compound is water-soluble ), while hydrophobic substituents (e.g., isopropylphenyl) reduce aqueous solubility .
Coordination Chemistry
The parent carboxylic acid forms stable mononuclear complexes with Co(II) and Ni(II) under hydrothermal conditions, acting as a bidentate ligand via N,O-coordination . Substitutions (e.g., bulky aryl groups) may sterically hinder metal binding, though this remains unexplored in the evidence.
Biological Activity
The compound 5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is part of the pyrazolo[1,5-a]pyrimidine class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, inhibition of specific enzymes, and structure-activity relationships (SAR).
Overview of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines are characterized by a fused ring system that combines pyrazole and pyrimidine structures. These compounds have been identified as promising candidates for drug development due to their ability to interact with various biological targets. The modifications at different positions of the core structure significantly influence their biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit notable anticancer properties. For instance, a study evaluated the effects of several compounds on A549 human lung adenocarcinoma cells. The results indicated that 5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid showed significant cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The compound reduced cell viability significantly at a concentration of 100 µM over 24 hours, showcasing its potential as an anticancer agent .
Table 1: Cytotoxicity of 5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
| Compound | Cell Line | Viability (%) | IC50 (µM) |
|---|---|---|---|
| 5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid | A549 | 66 | 25 |
| Cisplatin | A549 | 50 | 10 |
| Control | HSAEC1-KT | 90 | - |
The mechanism underlying the anticancer activity of 5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is believed to involve the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically, compounds within this class have been shown to inhibit phosphoinositide 3-kinase (PI3K) and tropomyosin receptor kinases (Trk), which are critical in cancer biology.
PI3K Inhibition
Research indicates that modifications at the C(2) position and C(5) position of the pyrazolo[1,5-a]pyrimidine core can enhance selectivity and potency against PI3Kδ. For example, certain derivatives demonstrated IC50 values in the nanomolar range against PI3Kδ .
Table 2: Inhibition Potency Against PI3Kδ
| Compound | IC50 (nM) |
|---|---|
| Compound with N-tert-butylpiperazin-1-ylmethyl | 18 |
| Compound with 2-(4-piperidin-1-ylmethyl)-2-propanol | 52 |
Structure-Activity Relationships (SAR)
The biological activity of 5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is highly dependent on its structural features. Studies have shown that:
- Substituents at Position C(2) : Variations in amine substituents significantly affect the compound's potency against cancer cells.
- Position C(5) : The presence of heteroaromatic systems enhances selectivity towards specific targets such as PI3K and Trk .
Case Study 1: Anticancer Efficacy
In a controlled study involving A549 cells treated with various concentrations of 5-(Pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid , it was observed that the compound exhibited a dose-dependent reduction in cell viability. Notably, at concentrations above 50 µM, significant cytotoxic effects were recorded without substantial toxicity to non-cancerous HSAEC1-KT cells.
Case Study 2: Enzymatic Inhibition
Another investigation focused on the enzymatic inhibition capabilities of this compound against Trk receptors. The study revealed that certain derivatives could inhibit TrkA with high potency (IC50 < 5 nM), indicating potential applications in treating cancers driven by Trk signaling pathways .
Q & A
Q. Advanced Optimization :
- Catalyst Selection : Regioselective synthesis can be enhanced using novel catalysts (e.g., in one-pot reactions) to minimize by-products .
- Reaction Solvents : Aqueous ethanol or DMF may influence reaction kinetics and purity; solvent screening is critical for reproducibility .
How do substituents at positions 5 and 7 influence the compound's biological activity?
Q. Basic Structure-Activity Relationship (SAR) :
- Position 5 (Pyrrolidine) : The pyrrolidin-1-yl group enhances lipophilicity and binding affinity to target proteins (e.g., kinases). Its conformational flexibility may improve interactions with hydrophobic pockets .
- Position 7 : Electron-withdrawing groups (e.g., Cl, CN) increase metabolic stability, while amino groups improve solubility. Substituents here modulate selectivity in enzyme inhibition .
Q. Advanced SAR Analysis :
- Crystallography : X-ray studies (e.g., on 7-chloro-5-(chloromethyl) derivatives) reveal how steric effects from substituents alter molecular packing and target binding .
- Contradictory Data : Discrepancies in activity between similar derivatives (e.g., cyano vs. methyl groups) may arise from variations in assay conditions or impurities. Cross-validate using HPLC and dose-response curves .
What analytical techniques are recommended for characterizing this compound?
Q. Basic Characterization :
Q. Advanced Techniques :
- X-ray Crystallography : Resolves crystal packing and absolute configuration, critical for patent applications .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability for formulation studies .
How can researchers address low yields in the coupling step with pyrrolidine?
Q. Methodological Solutions :
- Activating Agents : Use bis(pentafluorophenyl) carbonate (BPC) to improve coupling efficiency between carboxylic acids and amines .
- Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions .
- Temperature Control : Lower reaction temperatures (0–5°C) minimize decomposition of heat-sensitive intermediates .
What are common impurities in the synthesis, and how are they resolved?
Q. Basic Contaminants :
Q. Advanced Purity Challenges :
- Regioisomers : Column chromatography with silica gel or reverse-phase HPLC separates isomers .
- Metal Traces : Inductively coupled plasma mass spectrometry (ICP-MS) identifies catalyst residues; chelating agents (e.g., EDTA) mitigate interference .
How does the compound’s solubility profile impact in vitro assays?
Q. Basic Considerations :
Q. Advanced Formulation :
- Nanoformulations : Liposomal encapsulation or cyclodextrin complexes enhance bioavailability in pharmacokinetic studies .
What computational methods support the design of derivatives?
Q. Basic Modeling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
